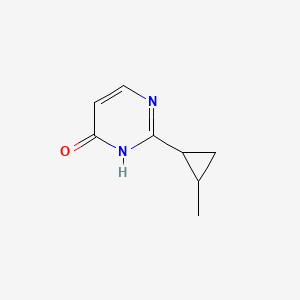

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

2-(2-methylcyclopropyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-4-6(5)8-9-3-2-7(11)10-8/h2-3,5-6H,4H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUXSMOWOXQABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Biginelli-Type Multicomponent Reaction

-

Substrates : Aldehydes (e.g., 2-methylcyclopropanecarboxaldehyde), β-ketoesters (e.g., ethyl acetoacetate), and urea/thiourea.

-

Catalysts : Trichloroacetic acid ( ), cuttlebone ( ), or Yb(OTf)₃ ( ).

-

Conditions : Solvent-free, 70–100°C, 1–4 hours.

Example Reaction :

Table 1 : Optimization of Biginelli Reaction Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Trichloroacetic acid | 70 | 2 | 84 | |

| Cuttlebone | 80 | 1.5 | 92 | |

| Yb(OTf)₃ | 100 | 1 | 98 |

Nucleophilic Additions

The ketone group at position 4 undergoes nucleophilic additions:

Grignard Reagent Addition

-

Reagents : Methylmagnesium bromide, ethylmagnesium chloride.

-

Mechanism :

Table 2 : Nucleophilic Addition Examples

| Reagent | Product Structure | Yield (%) | Source |

|---|---|---|---|

| CH₃MgBr | 4-Hydroxy-4-methyl derivative | 75 | |

| C₂H₅MgCl | 4-Hydroxy-4-ethyl derivative | 68 |

Cycloaddition Reactions

The dihydropyrimidinone core participates in [4+2] Diels-Alder reactions:

With Maleic Anhydride

-

Conditions : Toluene, reflux, 6 hours.

-

Product : Bicyclic adducts with retained stereochemistry ( ).

-

Application : Synthesis of polycyclic scaffolds for drug discovery.

Example :

Alkylation and Arylation

The NH group at position 1 undergoes alkylation/arylation under basic conditions:

Mitsunobu Reaction

-

Reagents : DIAD, Ph₃P, alcohols.

Table 3 : Alkylation Reactions

| Alkylating Agent | Product | Yield (%) | Source |

|---|---|---|---|

| Benzyl bromide | N1-Benzyl derivative | 82 | |

| Phenethyl iodide | N1-Phenethyl derivative | 78 |

Catalytic Hydrogenation

The cyclopropane ring undergoes selective hydrogenation:

H₂/Pd-C Catalysis

-

Conditions : 50 psi H₂, ethanol, 12 hours.

-

Product : 2-(2-Methylpropyl)-3,4-dihydropyrimidin-4-one ( ).

-

Selectivity : Cyclopropane ring opens without affecting the pyrimidinone core ( ).

Mechanism :

Hydrolysis and Functionalization

The ketone group is hydrolyzed to carboxylic acids or converted to thiones:

Acidic Hydrolysis

Thionation

-

Reagents : Lawesson’s reagent, toluene.

-

Application : Enhanced bioactivity in HL-60 leukemia cells ( ).

Microwave-Assisted Modifications

Modern techniques enhance reaction efficiency:

Phosphonation

-

Reagents : Dimethyl (2-oxopropyl)phosphonate, MW irradiation.

Table 4 : Microwave-Assisted Reactions

| Modification Type | Conditions | Yield (%) | Source |

|---|---|---|---|

| Phosphonation | 100°C, 2 hours | 75 | |

| Alkylation | 120°C, 1 hour | 85 |

Biological Interactions

While not a chemical reaction, the compound’s interactions with enzymes inform its reactivity:

Enzyme Inhibition

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₈H₁₀N₂O

- Molecular Weight : 150.18 g/mol

- IUPAC Name : 2-(2-methylcyclopropyl)-1H-pyrimidin-6-one

- Appearance : Powder

This compound features a pyrimidine ring structure, which is significant for its biological activity. Its unique cyclopropyl group contributes to its reactivity and interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of dihydropyrimidinones, including 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one, exhibit antiviral properties. These compounds are being investigated for their potential to inhibit viral replication mechanisms. For instance, certain dihydropyrimidine derivatives have shown promise in inhibiting HIV reverse transcriptase, a critical enzyme for viral replication .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Research suggests that dihydropyrimidine derivatives can modulate inflammatory pathways and may serve as therapeutic agents in conditions like rheumatoid arthritis. A specific study highlighted the role of these compounds in inhibiting p38 MAP kinase, a key player in inflammatory responses .

Study 1: Antiviral Efficacy

In a recent publication, researchers synthesized several derivatives of this compound and evaluated their antiviral activity against various viruses. The study demonstrated that specific modifications to the chemical structure enhanced antiviral potency, suggesting a structure-activity relationship that could guide future drug design .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound in vitro and in vivo models of inflammation. The results indicated significant reductions in inflammatory markers following treatment with the compound, supporting its potential as a therapeutic agent for inflammatory diseases .

Summary of Findings

The applications of this compound span various fields within medicinal chemistry:

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Molecular Weight: The target compound (150.18 g/mol) is smaller than analogs with fused rings (e.g., 421.50 g/mol in pyrido-pyrimidinones) or bulky substituents (e.g., 237.30 g/mol for the morpholinyl derivative). Lower molecular weight may enhance bioavailability .

- Aminomethyl and morpholinyl groups () increase polarity, likely enhancing aqueous solubility but reducing membrane permeability compared to the hydrophobic cyclopropyl group. Fused pyrido-pyrimidinones () exhibit extended π-systems, which may enhance binding to aromatic protein pockets but complicate synthesis .

Hypothetical Activity and Stability Profiles

- Metabolic Stability : The target compound’s cyclopropyl group may resist oxidative metabolism (common in cytochrome P450 enzymes) better than analogs with unsaturated or flexible chains.

- Solubility: The target compound’s lower polarity compared to morpholinyl or aminomethyl analogs may limit aqueous solubility, necessitating formulation adjustments.

- Bioactivity: Dihydropyrimidinones are known for calcium channel modulation. The target’s rigid substituent could fine-tune selectivity compared to bulkier derivatives .

Biological Activity

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes information from various sources to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 2-methylcyclopropyl group at the 2-position. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.

Antihypertensive Effects

Research indicates that this compound exhibits calcium channel blocking properties, which can lead to antihypertensive effects . This mechanism is crucial for managing hypertension by preventing calcium influx into vascular smooth muscle cells, resulting in vasodilation and reduced blood pressure.

Anticancer Properties

The compound has also been studied for its anticancer potential . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, compounds related to the dihydropyrimidinone structure have shown promising results in prostate cancer models, where they exhibited significant antimetastatic effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Calcium Channels : By blocking calcium channels, the compound reduces intracellular calcium levels, which is essential for muscle contraction and neurotransmitter release.

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cancer progression and metastasis, suggesting that this compound may share similar pathways .

Study on Anticancer Activity

A study published in 2021 explored the effects of various dihydropyrimidinones on prostate cancer cells. The results indicated that certain derivatives exhibited pronounced inhibition of cell migration and invasion, suggesting potential applications in cancer therapy .

Clinical Implications

In clinical settings, the antihypertensive properties of this compound could be leveraged for developing new treatments for hypertension. Its efficacy compared to existing calcium channel blockers could be an area of future research.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Calcium Channel Blocker | Yes | Yes |

| Anticancer Activity | Yes (prostate cancer) | Yes (various derivatives) |

| Mechanism of Action | Calcium influx inhibition | Enzyme inhibition |

| Therapeutic Applications | Antihypertensive, anticancer | Antihypertensive, antiviral |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of dihydropyrimidinone precursors. For example, analogous procedures in EP 4 374 877 A2 describe using chloro-phenyl intermediates and base-mediated cyclization under reflux conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires strict control of stoichiometry (1.2–1.5 eq of methylcyclopropyl reagents), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Monitoring by TLC (Rf ~0.3–0.5) ensures minimal byproduct formation.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H NMR : Expect signals for the dihydropyrimidinone NH (~δ 8.5–9.5 ppm, broad), cyclopropane protons (δ 0.7–1.2 ppm, multiplet), and methyl groups (δ 1.3–1.5 ppm) .

- MS (ESI) : The molecular ion [M+H]⁺ should align with the calculated mass (e.g., C₉H₁₂N₂O: 164.1 g/mol). Fragmentation patterns (e.g., loss of CO or cyclopropane) confirm structural integrity .

- IR : Stretching vibrations for C=O (~1680–1720 cm⁻¹) and N-H (~3300 cm⁻¹) are critical markers.

Q. What are the common impurities associated with its synthesis, and how are they quantified using HPLC?

- Methodological Answer : Common impurities include:

- Unreacted cyclopropane precursors (e.g., 2-methylcyclopropyl derivatives).

- Oxidation byproducts (e.g., pyrimidin-4-one analogs).

- Quantification uses reverse-phase HPLC (C18 column, 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% TFA in water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm . Calibration curves for impurities (e.g., MM0421.02, MM1146.02) are established using reference standards .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the formation of the methylcyclopropyl moiety?

- Methodological Answer : Regioselectivity issues arise from competing [1,2]- vs. [1,3]-alkylation pathways. Strategies include:

- Steric directing groups : Bulky substituents on the dihydropyrimidinone ring favor cyclopropane addition at the less hindered position.

- Metal catalysis : Pd(0)-mediated cross-coupling (e.g., Stille or Suzuki reactions) improves selectivity, as seen in analogous syntheses of pyrido-pyrimidinones .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to guide reagent design .

Q. What strategies resolve discrepancies in biological activity data arising from stereochemical variations?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using Chiralpak IA/IB columns (heptane/ethanol, 90:10) to assess stereochemical purity .

- Crystallography : X-ray diffraction of single crystals (e.g., grown via slow evaporation in EtOH/water) confirms absolute configuration .

- SAR studies : Compare activity of diastereomers (e.g., (4aR) vs. (4aS) configurations in related pyrrolo-pyridazine derivatives) to identify pharmacophoric motifs .

Q. What computational methods predict the reactivity of the dihydropyrimidinone ring under varying pH conditions?

- Methodological Answer :

- pKa prediction : Software like MarvinSketch calculates acidic/basic sites (e.g., NH proton pKa ~8–10).

- MD simulations : GROMACS or AMBER models assess conformational stability in aqueous vs. lipid environments.

- QM/MM studies : Hybrid quantum-mechanical/molecular-mechanical methods evaluate hydrolysis pathways at different pH levels (e.g., acid-catalyzed ring-opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.